molecular formula C16H20ClN5 B2896624 4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine CAS No. 866018-28-2

4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine

Cat. No.: B2896624
CAS No.: 866018-28-2
M. Wt: 317.82
InChI Key: ZSXRMVMDMVKEFE-UHFFFAOYSA-N
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Description

4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine is a useful research compound. Its molecular formula is C16H20ClN5 and its molecular weight is 317.82. The purity is usually 95%.
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Biological Activity

4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine, identified by its CAS number 866018-28-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives and exhibits properties that may be beneficial in treating various diseases, particularly cancer.

The molecular formula of this compound is C16H20ClN5, with a molar mass of 317.82 g/mol. The structure includes a piperazine moiety and a chlorinated pyrimidine core, which are critical for its biological activity.

Research indicates that compounds similar to this compound may function as potent apoptosis inducers. The mechanism often involves the inhibition of specific signaling pathways associated with cell survival and proliferation. For instance, studies on related compounds have shown that they can effectively penetrate the blood-brain barrier and induce apoptosis in cancer cells at low concentrations (EC50 values in the nanomolar range) .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro and in vivo studies. Notably, it has shown promising results against several cancer cell lines, including breast cancer models (MX-1). Its effectiveness is attributed to its ability to induce apoptosis and inhibit tumor growth.

Case Studies

  • Apoptosis Induction : In a study focusing on structure-activity relationships (SAR), derivatives of pyrimidine compounds were tested for their ability to induce apoptosis in cancer cell lines. The lead compound exhibited an EC50 of 2 nM, indicating high potency .
  • Xenograft Models : In mouse xenograft models, similar compounds demonstrated significant tumor reduction when administered at therapeutic doses. This suggests that this compound could have comparable efficacy in preclinical settings.

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolar MassEC50 (nM)Mechanism
This compound866018-28-2317.82 g/molTBDApoptosis inducer
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineTBDTBD2 nMApoptosis inducer
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amineTBDTBDTBDApoptosis inducer

Properties

IUPAC Name

4-chloro-6-[4-(2,6-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5/c1-11-4-3-5-12(2)15(11)22-8-6-21(7-9-22)14-10-13(17)19-16(18)20-14/h3-5,10H,6-9H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXRMVMDMVKEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=CC(=NC(=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.